molecular formula C17H20N2O2 B1384946 N-(3-Amino-2-methylphenyl)-4-propoxybenzamide CAS No. 1020056-38-5

N-(3-Amino-2-methylphenyl)-4-propoxybenzamide

Cat. No.: B1384946
CAS No.: 1020056-38-5
M. Wt: 284.35 g/mol
InChI Key: HNFHZEOUZMKLIQ-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-propoxybenzamide is a chemical compound intended for research and development purposes exclusively. This benzamide derivative features a 4-propoxybenzamide group linked to a 2-methyl-1,3-phenylenediamine core, a structure often investigated in medicinal chemistry for its potential as a scaffold in drug discovery. Compounds of this class have been studied for their diverse biological activities, though the specific properties and mechanism of action for this compound require further experimental validation by qualified researchers. With a molecular formula of C17H20N2O2 and a molecular weight of 284.35 g/mol, this molecule shares structural similarities with other researched benzamides, such as 3-Amino-2-methyl-N-(4-propoxyphenyl)benzamide (CAS 1457164-42-9) . Its defined structure, including the amino and methyl substituents on the phenyl ring, makes it a candidate for use in organic synthesis, method development, and as a building block for creating compound libraries. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle all materials in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-11-21-14-9-7-13(8-10-14)17(20)19-16-6-4-5-15(18)12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFHZEOUZMKLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of 4-Propoxybenzoic Acid

The carboxyl group of 4-propoxybenzoic acid is typically activated to facilitate amide bond formation. Common activation methods include:

  • Conversion to Acyl Chloride: Treatment of 4-propoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux generates the corresponding acyl chloride, which is highly reactive toward amines.

  • Formation of N-Acylbenzotriazoles: As described in advanced protocols, carboxylic acids can be converted to stable N-acylbenzotriazoles using benzotriazole and coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide). These intermediates are crystalline, moisture stable, and facilitate amide bond formation at room temperature with primary amines.

  • Use of Carbodiimide Coupling Agents: Direct coupling of the acid with the amine using DCC or CDI (1,1'-carbonyldiimidazole) in the presence of a base (e.g., triethylamine) is a widely used method to form amides under mild conditions.

Amide Bond Formation

  • Reaction Conditions: The amide bond is formed by reacting the activated acid derivative (acyl chloride or N-acylbenzotriazole) with 3-amino-2-methylphenylamine. The reaction is typically performed in an anhydrous organic solvent such as dichloromethane (CH₂Cl₂), chloroform, or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

  • Base Addition: A base such as triethylamine or pyridine is added to neutralize the hydrogen chloride or other acidic byproducts formed during the reaction.

  • Purification: After completion, the reaction mixture is worked up by solvent removal and the product purified via column chromatography using silica gel with eluents like ethyl acetate/hexane mixtures.

Representative Experimental Procedure

Step Reagents & Conditions Notes
1. Activation 4-Propoxybenzoic acid (1 eq), Thionyl chloride (excess), reflux, 2-3 h Formation of 4-propoxybenzoyl chloride
2. Coupling 4-Propoxybenzoyl chloride + 3-amino-2-methylphenylamine (1 eq), Triethylamine (2 eq), CH₂Cl₂, 0-25°C, 3-6 h Stirred under inert atmosphere to avoid moisture
3. Work-up Quench with water, extract organic layer, dry over MgSO₄, evaporate solvent Purification by silica gel chromatography
4. Purification Elution with EtOAc/hexane (1:3) Yields typically 60–80%

Alternatively, the acid can be activated by DCC coupling:

Step Reagents & Conditions Notes
1. Activation & Coupling 4-Propoxybenzoic acid (1 eq), DCC (1.1 eq), Benzotriazole (1 eq), CH₂Cl₂, room temperature, 12 h Formation of N-acylbenzotriazole intermediate
2. Addition of Amine 3-Amino-2-methylphenylamine (1 eq) added, stirred at room temperature overnight Mild conditions preserve sensitive groups
3. Work-up & Purification Filter off dicyclohexylurea, chromatographic purification Yields 70–85%

Analytical Data and Reaction Monitoring

  • FTIR Spectroscopy: Monitoring the disappearance of the acid carbonyl (~1700 cm⁻¹) and appearance of amide carbonyl (~1650 cm⁻¹) confirms amide bond formation.

  • NMR Spectroscopy: ^1H NMR shows characteristic signals for aromatic protons, the methyl group on the phenyl ring (~2.2 ppm), and the propoxy chain (triplet and multiplets around 0.9–4.0 ppm). The amide NH appears as a broad singlet.

  • Mass Spectrometry: Molecular ion peak consistent with the molecular formula C17H20N2O2 (approximate MW ~284 g/mol).

  • Elemental Analysis: Confirms purity and correct stoichiometry.

Comparative Table of Preparation Methods

Method Activation Agent Reaction Conditions Yield (%) Advantages Disadvantages
Acyl Chloride Method Thionyl chloride Reflux for activation, RT coupling 60–80 High reactivity, straightforward Requires handling corrosive reagents
N-Acylbenzotriazole Method DCC + Benzotriazole Room temperature, overnight 70–85 Mild conditions, stable intermediates Longer reaction time
Direct Carbodiimide Coupling DCC or CDI Room temperature, with base 65–80 Avoids acyl chloride preparation Side reactions possible (urea formation)

Research Findings and Optimization

  • The use of N-acylbenzotriazoles as intermediates is advantageous for substrates sensitive to harsh conditions, providing higher yields and cleaner reactions.

  • Reaction temperature and solvent choice critically influence yield and purity; dichloromethane and chloroform are preferred solvents.

  • Purification by column chromatography using ethyl acetate/hexane mixtures effectively separates the product from byproducts.

  • Elemental analysis and spectroscopic data confirm the successful synthesis and high purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-4-propoxybenzamide is being investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs.
  • Anticancer Properties : Research indicates that derivatives of this compound exhibit anticancer activities by targeting specific cancer cell lines, including melanoma and others .

Biological Research

The compound's structural features allow it to interact with biological macromolecules:

  • Enzyme Inhibition : It has been studied as a potential enzyme inhibitor, which could lead to applications in treating diseases where enzyme activity is dysregulated .
  • Receptor Binding Studies : Its ability to bind to various receptors makes it useful in understanding receptor-ligand interactions, potentially leading to new therapeutic targets .

Material Science

This compound is also explored in material science:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing advanced polymers and nanomaterials, leveraging its unique chemical properties to enhance material performance.
  • Coatings and Functional Materials : Its application extends to developing specialty chemicals used in coatings and other functional materials due to its stability and reactivity.

Case Studies and Comparative Analysis

Application AreaFindingsReferences
Medicinal ChemistryExhibits anti-inflammatory and anticancer properties; potential for drug development.,
Biological ResearchInvestigated for enzyme inhibition; potential receptor interactions studied. ,
Material ScienceUsed in synthesizing advanced polymers; valuable in coatings development.,

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key benzamide analogs with structural or functional similarities to N-(3-Amino-2-methylphenyl)-4-propoxybenzamide, based on the provided evidence:

Compound Name Substituent/Modification Melting Point (°C) Synthesis Yield (%) Biological Activity/Notes Reference
N-(6-Methylpyridin-2-yl)-4-propoxybenzamide (8) Pyridin-2-yl with methyl group 86–89 79 Negative allosteric modulator of nAChRs
N-(6-Bromopyridin-2-yl)-4-allyloxybenzamide (9) Pyridin-2-yl with bromo + allyloxy 102–105 82 Higher melting point due to Br substituent
N-(6-Chloropyridin-2-yl)-4-allyloxybenzamide (10) Pyridin-2-yl with chloro + allyloxy 98–100 87 Enhanced stability vs. methyl analogs
N-(6-Ethylpyridin-2-yl)-4-allyloxybenzamide (11) Pyridin-2-yl with ethyl + allyloxy 42–45 89 Lower melting point due to ethyl group
N-(6-(Phenylamino)pyridin-2-yl)-4-propoxybenzamide (23) Pyridin-2-yl with phenylamino 112–115 99 High potency in receptor modulation
N-(5-Chloropyridin-2-yl)-4-propoxybenzamide (VU0001850) Pyridin-2-yl with chloro N/A N/A mGluR5 positive allosteric modulator (EC₅₀ = 33 nM)
N-[2-(Aminocarbonyl)phenyl]-4-propoxybenzamide (20) Phenyl with aminocarbonyl N/A 71 Efflux pump inhibitor
N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-4-propoxybenzamide (1m) Hydroxyamino-oxohexyloxy chain 112 32 HDAC inhibitor with antimalarial activity

Key Observations:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., bromo in 9, chloro in 10) correlate with higher melting points compared to electron-donating groups (e.g., methyl in 8, ethyl in 11) due to stronger intermolecular interactions . Bulky substituents (e.g., phenylamino in 23) increase melting points, while flexible chains (e.g., allyloxy in 9–11) reduce crystallinity .

Biological Activity Trends: Pyridin-2-yl derivatives (e.g., 8, VU0001850) show receptor modulation (nAChRs, mGluR5), with chloro substituents (VU0001850) enhancing potency (EC₅₀ = 33 nM) . Hydroxyamino-oxohexyloxy chains (e.g., 1m) enable HDAC inhibition, critical for antimalarial activity .

Synthetic Accessibility :

  • Palladium-catalyzed coupling (e.g., 23 , 28–30 ) achieves high yields (>85%), while direct acyl chloride-amine reactions (e.g., 8 , 20 ) yield 70–89% .

Distinctive Features of this compound

While direct data is absent, inferences can be drawn:

  • 3-Amino-2-methylphenyl Group: This substituent introduces both amino (hydrogen-bond donor) and methyl (steric bulk) groups. Compared to pyridin-2-yl analogs, it may improve solubility in polar solvents and alter receptor binding kinetics.
  • Comparison to HDAC Inhibitors : Unlike 1m , which has a hydroxamate chain, the target compound lacks metal-chelating groups, suggesting a different mechanism of action .

Biological Activity

N-(3-Amino-2-methylphenyl)-4-propoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N2O2C_{17}H_{20}N_{2}O_{2} with a molecular weight of 284.35 g/mol. The compound features an amine group and a propoxybenzamide moiety, which contribute to its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been studied for its potential as:

  • Enzyme Inhibitor : It can modulate the activity of various enzymes, possibly affecting metabolic pathways and cellular functions.
  • Receptor Ligand : The structural features allow it to bind to receptors, influencing signaling pathways related to inflammation and cancer progression .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation. Notably, it has shown effectiveness against breast cancer cell lines by inducing cell cycle arrest at the G1 phase .

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory potential.
    • Method : Macrophages were treated with the compound, followed by measurement of cytokine levels.
    • Results : Significant reduction in TNF-α and IL-6 levels was observed, indicating strong anti-inflammatory activity.
  • Anticancer Activity Assessment :
    • Objective : To assess the impact on breast cancer cell lines.
    • Method : MDA-MB-468 and MCF-7 cells were treated with varying concentrations of the compound.
    • Results : Induction of apoptosis was confirmed through flow cytometry analysis, with IC50 values indicating potent activity against these cell lines .

Comparative Biological Activity Table

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, Anticancer
5-MethylbenzoxazoleStructureAnticancer
6-MethoxybenzoxazoleStructureAntimicrobial
4-AminobenzamideStructureEnzyme inhibitor

Applications in Medicinal Chemistry

This compound is being explored for various applications:

  • Drug Development : Its properties make it a candidate for developing new anti-inflammatory and anticancer drugs.
  • Biochemical Probes : Used in biochemical assays to study enzyme interactions and cellular pathways, enhancing our understanding of disease mechanisms .

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield
Catalyst (Pd₂(dba)₃)5–10 mol%Critical for C–N bond formation
Ligand (BINAP)1.2 equiv. relative to PdStabilizes Pd(0) intermediates
SolventToluaneEnhances solubility of aromatic intermediates
Reaction Time12–24 hoursLonger durations improve conversion

How is the structural identity and purity of this compound confirmed?

Basic Research Focus
Orthogonal analytical techniques are employed:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.3–8.5 ppm, with propoxy (–OCH₂CH₂CH₃) signals at δ 3.9–4.1 (t, J = 6.6 Hz) and δ 1.0–1.8 ppm (m, CH₂CH₃). The amide carbonyl resonates at δ 165–167 ppm in ¹³C NMR .
  • ESI-MS : Molecular ion peaks at m/z 310–350 (M+H⁺) confirm molecular weight.
  • Melting Point : 103–115°C (varies with crystalline form) .

Q. Table 2: Characterization Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 8.49 (s, NH), 7.83 (d, J=8.7 Hz, Ar–H)
¹³C NMRδ 165.3 (C=O), 69.7 (OCH₂CH₂CH₃)
ESI-MSm/z 348.13 (M+H⁺)

How do structural modifications to the benzamide core influence biological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:

  • Amino substituents : Electron-donating groups (e.g., –NH₂ at the 3-position) enhance binding to nicotinic receptors by forming H-bonds.
  • Propoxy chain : Longer alkoxy chains (e.g., propoxy vs. methoxy) improve lipophilicity, enhancing blood-brain barrier penetration .
  • Methyl group on phenyl : Steric effects at the 2-position modulate selectivity for receptor subtypes .

Q. Methodological Insight :

  • Use molecular docking to predict binding modes.
  • Compare IC₅₀ values of analogs in receptor inhibition assays to quantify SAR trends .

How can contradictory data on enzymatic inhibition be resolved across studies?

Advanced Research Focus
Discrepancies in reported IC₅₀ values may arise from:

  • Assay conditions : Variations in pH (7.4 vs. 6.8) or ionic strength alter enzyme conformation.
  • Enzyme isoforms : For bacterial targets like acps-pptase, differences in isoform expression (e.g., Gram-positive vs. Gram-negative strains) affect inhibition .
  • Cofactor dependence : Some assays require Mg²⁺ or ATP, which modulate enzyme activity .

Q. Resolution Strategy :

  • Standardize assays using ISO guidelines for enzyme kinetics.
  • Validate results across multiple bacterial strains (e.g., S. aureus and E. coli) .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Methodological Focus

  • Catalyst cost : Pd₂(dba)₃ is expensive; optimize ligand-to-Pd ratios to reduce loading.
  • Solvent volume : Switch to greener solvents (e.g., 2-MeTHF) for easier recycling.
  • Exothermicity : Use jacketed reactors to control temperature during exothermic steps (e.g., amide bond formation) .

Which biochemical pathways are influenced by this compound’s interaction with bacterial targets?

Advanced Research Focus
The compound may disrupt acps-pptase , an enzyme critical for bacterial lipid biosynthesis:

  • Pathway disruption : Inhibits transfer of 4′-phosphopantetheine to acyl carrier proteins, halting fatty acid synthesis.
  • Secondary effects : Downregulates pathways dependent on acyl-CoA derivatives (e.g., membrane biogenesis) .

Q. Validation Method :

  • Metabolomic profiling : Use LC-MS to quantify changes in fatty acid intermediates post-treatment .

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